molecular formula C8H9NO2 B14902457 (R)-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol

(R)-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol

Cat. No.: B14902457
M. Wt: 151.16 g/mol
InChI Key: ZJTHFEQEQHVFEF-SSDOTTSWSA-N
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Description

®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol is a chemical compound with a unique structure that includes an isoxazole ring and a propargyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol typically involves the formation of the isoxazole ring followed by the introduction of the propargyl alcohol group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring, followed by the addition of a propargyl alcohol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The propargyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl alcohol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl alcohol group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives.

Scientific Research Applications

®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring and propargyl alcohol group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Substituted Benzofuranyl Compounds: These compounds have similar structural features and are used in similar applications.

    Benzoxazolyl Compounds: These compounds also share structural similarities and are explored for their biological activities.

    Triazolopyrimidine Compounds: These compounds have comparable chemical properties and are used in drug discovery and development.

Uniqueness

®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol is unique due to its specific combination of an isoxazole ring and a propargyl alcohol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(1R)-1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H9NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h1,7,10H,2-3H3/t7-/m1/s1

InChI Key

ZJTHFEQEQHVFEF-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)[C@@H](C#C)O

Canonical SMILES

CC1=C(C(=NO1)C)C(C#C)O

Origin of Product

United States

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